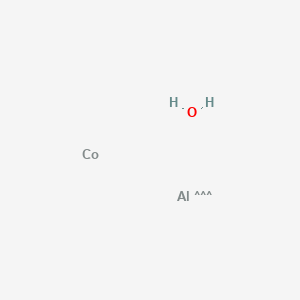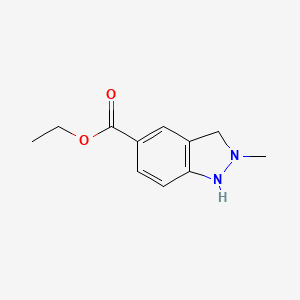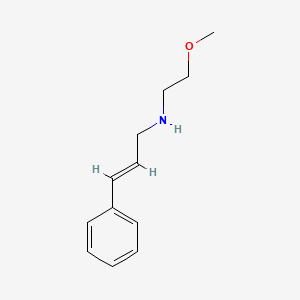amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
Cis-4-{[(benzyloxy)carbonyl](methyl)amino}cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C16H21NO4 It is characterized by a cyclohexane ring substituted with a benzyloxycarbonyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of cis-4-aminocyclohexanecarboxylic acid. This intermediate can be synthesized through the hydrogenation of 4-nitrocyclohexanecarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The cyclohexane ring provides structural stability, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cis-4-aminocyclohexanecarboxylic acid: This compound is a precursor in the synthesis of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid and shares similar structural features.
Cis-4-(Boc-amino)cyclohexanecarboxylic acid: Another derivative with a different protective group (Boc) instead of the benzyloxycarbonyl group.
Uniqueness
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where selective protection and deprotection of functional groups are crucial.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
4-[methyl(phenylmethoxycarbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-17(14-9-7-13(8-10-14)15(18)19)16(20)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19) |
Clave InChI |
AZIRNWNIDAXVQQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate](/img/structure/B12339212.png)
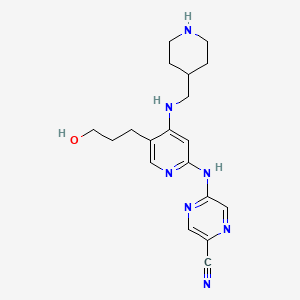
![1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12339239.png)
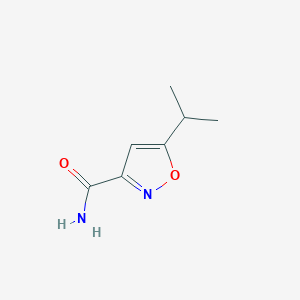

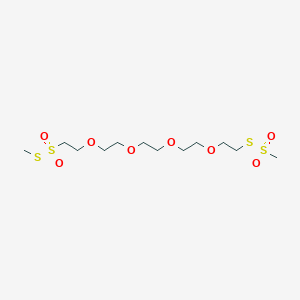
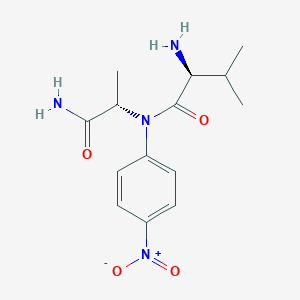

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
